1-methyl-5-(2,2,2-trifluoroacetyl)-1H-pyrrole-3-carbaldehyde
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Overview
Description
1-methyl-5-(2,2,2-trifluoroacetyl)-1H-pyrrole-3-carbaldehyde is an organic compound that features a pyrrole ring substituted with a methyl group at the 1-position, a trifluoroacetyl group at the 5-position, and an aldehyde group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-(2,2,2-trifluoroacetyl)-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclocondensation of ethyl 2,2,2-trifluoroacetate with a suitable precursor to form the pyrrole ring, followed by functional group transformations to introduce the methyl and aldehyde groups .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of specific catalysts, controlled temperatures, and pressures to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-(2,2,2-trifluoroacetyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoroacetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoroacetyl group.
Major Products Formed
Oxidation: 1-methyl-5-(2,2,2-trifluoroacetyl)-1H-pyrrole-3-carboxylic acid.
Reduction: 1-methyl-5-(2,2,2-trifluoroacetyl)-1H-pyrrole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-methyl-5-(2,2,2-trifluoroacetyl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methyl-5-(2,2,2-trifluoroacetyl)-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s ability to interact with enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-5-(2,2,2-trifluoroacetyl)-1H-pyrrole-2-carbaldehyde
- 1-methyl-5-(2,2,2-trifluoroacetyl)-1H-pyrrole-4-carbaldehyde
- 1-methyl-5-(2,2,2-trifluoroacetyl)-1H-pyrrole-3-carboxylic acid
Uniqueness
1-methyl-5-(2,2,2-trifluoroacetyl)-1H-pyrrole-3-carbaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The trifluoroacetyl group imparts distinct electronic properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-methyl-5-(2,2,2-trifluoroacetyl)pyrrole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-12-3-5(4-13)2-6(12)7(14)8(9,10)11/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBIKALRDWRLFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)C(F)(F)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00664267 |
Source
|
Record name | 1-Methyl-5-(trifluoroacetyl)-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00664267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128887-03-6 |
Source
|
Record name | 1-Methyl-5-(trifluoroacetyl)-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00664267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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